![molecular formula C22H25N3O4S2 B2753374 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one CAS No. 941926-32-5](/img/structure/B2753374.png)
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds. It may also include its uses or applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The analysis would reveal the compound’s molecular geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs. The type of reaction (e.g., substitution, addition, elimination) is also described.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Crystal Structure and Computational Analysis
Research on novel piperazine derivatives, including those structurally related to "1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one", has explored their crystal structures and provided computational insights. For instance, Kumara et al. (2017) synthesized new compounds and confirmed their structures through X-ray diffraction, with computational density functional theory (DFT) calculations highlighting the reactive sites for electrophilic and nucleophilic nature. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains (K. Kumara et al., 2017).
Antimicrobial and Antiproliferative Activity
Derivatives of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold have been evaluated for their antimicrobial and antiproliferative activities. For example, Patel and Agravat (2009) synthesized pyridine derivatives showing considerable antibacterial activity. This research underlines the potential of such compounds in developing new antibacterial agents (N. B. Patel & S. N. Agravat, 2009). Furthermore, Al-Soud et al. (2010) explored the antiproliferative activity of benzothiazole-containing derivatives against human tumor-derived cell lines, identifying compounds with remarkable effects, indicating their potential as anticancer agents (Y. Al-Soud et al., 2010).
Synthesis and Design of New Compounds
The synthesis and design of new compounds based on the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone framework have been a significant area of research, highlighting the versatility and potential of these molecules in scientific applications. Research efforts have led to the development of highly potent piperazine-linked benzothiazolyl-4-thiazolidinones with remarkable antibacterial effects, showcasing the importance of structural modification in enhancing biological activity (Rahul V. Patel & S. W. Park, 2014). Additionally, Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist, demonstrating the application of such compounds in therapeutic agent development (Jiasheng Guo et al., 2006).
Molecular Interaction Studies
Investigations into the molecular interactions and biological activities of these compounds have provided insights into their potential applications. For instance, Lanfumey et al. (1993) evaluated the antagonist properties of specific piperazine derivatives at 5-HT1A receptors, contributing to the understanding of neurotransmitter systems and the development of novel neurological drugs (L. Lanfumey et al., 1993).
Safety And Hazards
This section describes the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.
Future Directions
This section speculates on potential future research directions and applications for the compound based on its properties and behavior.
Please note that the above is a general approach and the specific details would vary depending on the actual compound and the available information. It’s always best to consult a qualified chemist or a reliable source for accurate information.
properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-29-17-8-10-18(11-9-17)31(27,28)16-4-7-21(26)24-12-14-25(15-13-24)22-23-19-5-2-3-6-20(19)30-22/h2-3,5-6,8-11H,4,7,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWFGQZIHLJGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorophenyl)methylsulfanyl]-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2753293.png)
![Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2753294.png)
![(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid](/img/structure/B2753295.png)
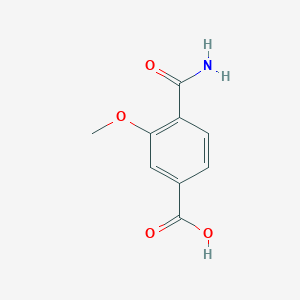
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2753298.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2753300.png)
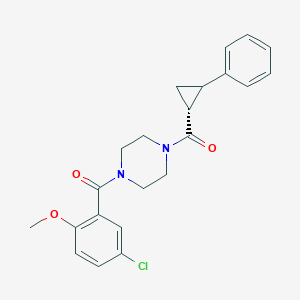
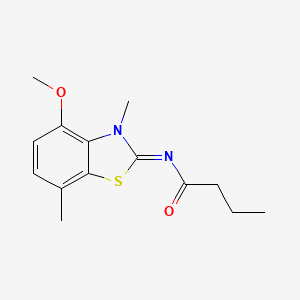
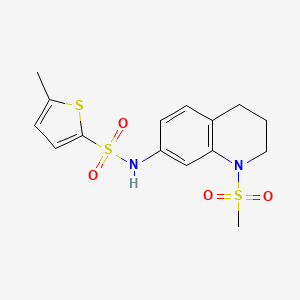
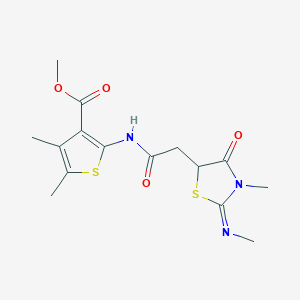
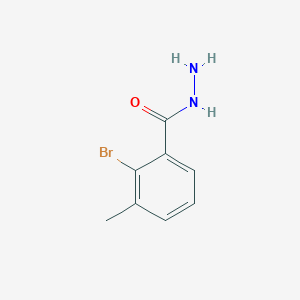
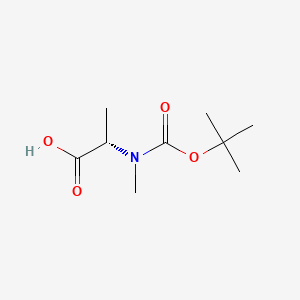
![Ethyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]benzoate](/img/structure/B2753314.png)